molecular formula C13H10F2N2O2 B8401030 4-Amino-3-(2,4-difluorophenoxy)benzamide

4-Amino-3-(2,4-difluorophenoxy)benzamide

Cat. No.: B8401030
M. Wt: 264.23 g/mol
InChI Key: ASGCAISCKMDNRS-UHFFFAOYSA-N
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Description

4-Amino-3-(2,4-difluorophenoxy)benzamide is a benzamide derivative characterized by a 2,4-difluorophenoxy substituent at the 3-position and an amino group at the 4-position of the benzamide core. Benzamide scaffolds are frequently modified to optimize pharmacokinetic properties, receptor binding, or metabolic stability .

Properties

Molecular Formula

C13H10F2N2O2

Molecular Weight

264.23 g/mol

IUPAC Name

4-amino-3-(2,4-difluorophenoxy)benzamide

InChI

InChI=1S/C13H10F2N2O2/c14-8-2-4-11(9(15)6-8)19-12-5-7(13(17)18)1-3-10(12)16/h1-6H,16H2,(H2,17,18)

InChI Key

ASGCAISCKMDNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • Benzamide backbone : Common to all analogs.
  • 2,4-Difluorophenoxy group: Enhances lipophilicity and influences electronic effects.
  • Amino group at position 4: Potential for hydrogen bonding or salt formation.
Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Substituents (Position) Molecular Formula Key Functional Groups Reference
4-Amino-3-(2,4-difluorophenoxy)benzamide 4-NH₂, 3-(2,4-F₂C₆H₃O) C₁₃H₁₀F₂N₂O₂ Amino, difluorophenoxy N/A
Lufenuron (Match, CGA-184699) 2,6-F₂, 4-(CF₃)C₆H₂O, 2-Cl C₁₇H₈Cl₂F₈N₂O₃ Trifluoromethyl, chloro, difluoro
PH-797804 (Osteoarthritis agent) 3-Br, 4-(2,4-F₂C₆H₃CH₂O), 6-CH₃, N,4-CH₃ C₁₈H₁₆BrF₂N₃O₂ Bromo, difluorobenzyloxy, methyl
4-[(4-Cyano-2-fluorophenyl)methoxy]benzamide 4-(CN), 2-F, CH₂O linker C₁₅H₁₁FN₂O₂ Cyano, fluoro

Key Observations :

  • Halogenation : Fluorine and chlorine are common substituents for improving metabolic stability. For example, Lufenuron uses chlorine for insecticidal activity, while fluorine in the target compound may enhance bioavailability .
  • Linker Groups: Phenoxy (as in the target compound) vs. benzyloxy (PH-797804) linkers modulate steric bulk and electronic effects .
  • Amino vs.

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Property This compound (Predicted) Lufenuron PH-797804
Molecular Weight 276.23 g/mol 511.15 g/mol 424.24 g/mol
LogP (Lipophilicity) ~2.5 (moderate) 5.8 (high) 3.1 (moderate)
Hydrogen Bond Donors 2 (NH₂, CONH) 1 (CONH) 1 (CONH)
Topological Polar Surface Area ~70 Ų 67 Ų 75 Ų

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